molecular formula C19H19ClN4O B3281339 N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide CAS No. 732973-87-4

N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

Cat. No. B3281339
CAS RN: 732973-87-4
M. Wt: 354.8 g/mol
InChI Key: VVVZKBOSNCHQEJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide, or 4C-IPC, is a synthetic compound that has been studied for its potential therapeutic benefits. It has been shown to possess a variety of biological activities and mechanisms of action, including anti-inflammatory, anti-cancer, and anti-fungal effects. The compound has been studied extensively in vitro and in vivo, and has been found to have promising applications in both research and clinical settings.

Scientific Research Applications

Metabolic Pathways and Receptor Affinities

N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide belongs to the arylpiperazine class, which has seen clinical application in treating conditions like depression, psychosis, or anxiety. Arylpiperazine derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. These metabolites are known for a variety of serotonin receptor-related effects in humans and animals. Some also show affinity for other neurotransmitter receptors. The detailed metabolism and the potential pharmacological actions of these derivatives emphasize the importance of understanding individual variability in drug metabolism and effects (Caccia, 2007).

Antimycobacterial Properties

Recent research highlights the significance of piperazine scaffolds in developing potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural diversity of piperazine-based compounds offers a promising avenue for creating more effective antimycobacterial agents, underscoring the importance of structure-activity relationship (SAR) studies in medicinal chemistry (Girase et al., 2020).

Broad Therapeutic Potential

The piperazine moiety is integral to many drugs across various therapeutic categories, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Research into piperazine derivatives continues to unveil their broad potential, indicating their role as a versatile building block in drug discovery. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules, highlighting the scaffold's adaptability in addressing different pharmacological targets (Rathi et al., 2016).

Novel Opioid-like Compounds

The novel psychoactive substance 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) showcases the therapeutic exploration of piperazine derivatives beyond traditional boundaries. MT-45, exhibiting opioid-like effects, represents a new class of psychoactive compounds with potential for further investigation into its pharmacological properties and therapeutic applications (Siddiqi et al., 2015).

DNA Interaction and Drug Design

Piperazine derivatives, such as the synthetic dye Hoechst 33258, demonstrate significant binding affinity to the minor groove of double-stranded B-DNA. This interaction, with specificity for AT-rich sequences, not only underpins their use as fluorescent DNA stains but also positions them as potential templates for the design of new drugs targeting DNA processes (Issar & Kakkar, 2013).

Mechanism of Action

Target of Action

The primary target of GOT1 inhibitor-1, also known as N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide, is Glutamic-Oxaloacetic Transaminase 1 (GOT1) . GOT1, also known as Aspartate Aminotransferase 1 (AST1), is a mitochondrial enzyme involved in the malate-aspartate shuttle . This enzyme plays a pivotal role in intracellular amino acid metabolism and redox balance .

Mode of Action

GOT1 inhibitor-1 disrupts the enzyme’s ability to catalyze the transamination reactions, thereby impeding the malate-aspartate shuttle and subsequent metabolic processes . When GOT1 activity is inhibited, cancer cells experience a buildup of metabolic intermediates and a reduction in essential products such as NADH and aspartate . Some inhibitors directly bind to the active site of the enzyme, blocking substrate access and catalytic activity .

Biochemical Pathways

The inhibition of GOT1 affects the malate-aspartate shuttle, a crucial metabolic pathway that facilitates the transfer of reducing equivalents across the mitochondrial membrane . This disruption hampers the cell’s ability to manage oxidative stress and produce nucleotides and other macromolecules necessary for rapid proliferation . The inhibition of GOT1 also represses mitochondrial metabolism and promotes a catabolic state .

Result of Action

The molecular and cellular effects of GOT1 inhibitor-1’s action primarily involve the disruption of cancer cell metabolism. The buildup of metabolic intermediates and the reduction in essential products like NADH and aspartate lead to an increased susceptibility of cancer cells to apoptosis and other forms of cell death . This ultimately results in the inhibition of tumor growth .

Action Environment

The action, efficacy, and stability of GOT1 inhibitor-1 can be influenced by various environmental factors. For instance, the availability of glucose and other nutrients can impact the effectiveness of GOT1 inhibition . Additionally, the tumor microenvironment, characterized by hypoxia and nutrient deprivation, may also influence the compound’s action .

properties

IUPAC Name

N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-14-4-6-15(7-5-14)22-19(25)24-12-10-23(11-13-24)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVZKBOSNCHQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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